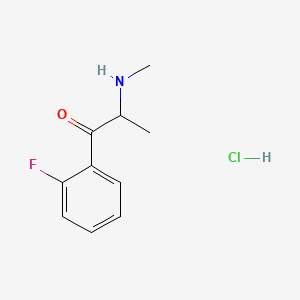
2-Fluoroephedrone Hydrochloride
Overview
Description
2-Fluoromethcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. It is a fluorine-substituted derivative of methcathinone, which is structurally related to amphetamines. This compound has gained attention due to its psychoactive effects and potential for abuse. It is often found in products marketed as “bath salts” or "plant food" .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoromethcathinone (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorophenylacetone.
Amine Addition: The 2-fluorophenylacetone is reacted with methylamine under controlled conditions to form the intermediate 2-fluoromethcathinone.
Hydrochloride Formation: The intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for 2-Fluoromethcathinone (hydrochloride) are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoromethcathinone (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2-fluorophenylacetic acid.
Reduction: Formation of 2-fluoromethamphetamine.
Substitution: Formation of various substituted methcathinone derivatives
Scientific Research Applications
2-Fluoromethcathinone (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in forensic science for the detection of designer drugs in biological samples.
Mechanism of Action
The mechanism of action of 2-Fluoromethcathinone (hydrochloride) involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of amphetamines. The compound’s molecular targets include the dopamine transporter, serotonin transporter, and norepinephrine transporter .
Comparison with Similar Compounds
3-Chloromethcathinone (3-CMC): Similar in structure but with a chlorine atom instead of fluorine.
4-Fluoromethcathinone (4-FMC): Similar but with the fluorine atom in the para position.
Mephedrone: A well-known synthetic cathinone with similar stimulant effects.
Uniqueness: 2-Fluoromethcathinone (hydrochloride) is unique due to its specific substitution pattern, which influences its pharmacological profile and potency. The presence of the fluorine atom in the ortho position enhances its ability to cross the blood-brain barrier and interact with monoamine transporters .
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-5-3-4-6-9(8)11;/h3-7,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPJZZKUYWXXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1F)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


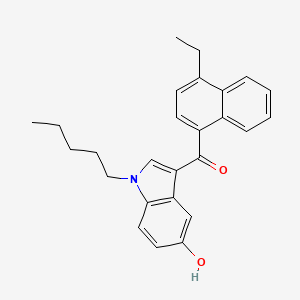
![1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone](/img/structure/B594052.png)
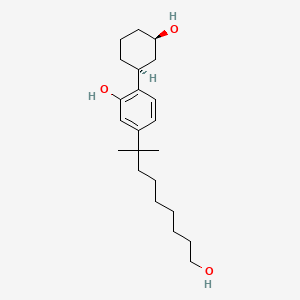




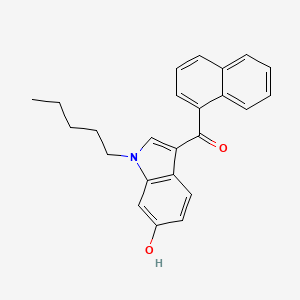

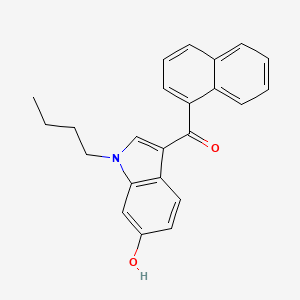
![[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594066.png)
![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)
![6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594068.png)
![4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid](/img/structure/B594069.png)
